Cas no 88952-02-7 (2-Acetyl-4-Chlorophenyl 2-Methylbenzoate)
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 2-methyl-, 2-acetyl-4-chlorophenyl ester
- (2-acetyl-4-chlorophenyl) 2-methylbenzoate
- 2-acetyl-4-chlorophenyl2-methylbenzoate
- DTXSID80401132
- 88952-02-7
- AKOS030615682
- MFCD01534323
- 2-acetyl-4-chlorophenyl 2-methylbenzoate
- NS-00107
- 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate
-
- Inchi: 1S/C16H13ClO3/c1-10-5-3-4-6-13(10)16(19)20-15-8-7-12(17)9-14(15)11(2)18/h3-9H,1-2H3
- InChI Key: FXHIXPMWMKAFNT-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=C(C(C)=O)C=1)OC(C1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 288.0553220g/mol
- Monoisotopic Mass: 288.0553220g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 369
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 43.4Ų
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A606073-10mg |
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate |
88952-02-7 | 10mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A606073-50mg |
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate |
88952-02-7 | 50mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A606073-100mg |
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate |
88952-02-7 | 100mg |
$ 80.00 | 2022-06-08 | ||
| Key Organics Ltd | NS-00107-1MG |
2-acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 1mg |
£37.00 | 2023-07-11 | |
| Key Organics Ltd | NS-00107-5MG |
2-acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 5mg |
£46.00 | 2023-07-11 | |
| Key Organics Ltd | NS-00107-10MG |
2-acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 10mg |
£63.00 | 2023-07-11 | |
| Key Organics Ltd | NS-00107-0.5G |
2-acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 0.5 g |
£55.00 | 2023-07-11 | |
| Key Organics Ltd | NS-00107-1G |
2-acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 1g |
£88.00 | 2023-07-11 | |
| A2B Chem LLC | AB95534-1mg |
2-Acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AB95534-5mg |
2-Acetyl-4-chlorophenyl 2-methylbenzoate |
88952-02-7 | >90% | 5mg |
$214.00 | 2024-04-19 |
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate
Introduction to 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate (CAS No. 88952-02-7) in Modern Chemical Research
2-Acetyl-4-Chlorophenyl 2-Methylbenzoate, identified by the Chemical Abstracts Service Number (CAS No.) 88952-02-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a benzoate core with acetyl and chlorophenyl substituents, exhibits unique structural and functional properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate consists of a benzene ring substituted with an acetyl group at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 2-methyl position. This arrangement imparts distinct electronic and steric characteristics, influencing its reactivity and interaction with biological targets. The presence of both electron-withdrawing (chlorine) and electron-donating (methyl) groups creates a balance that can modulate the compound's pharmacokinetic behavior, making it an attractive scaffold for drug discovery.
In recent years, the pharmaceutical industry has increasingly focused on developing novel heterocyclic compounds to address unmet medical needs. 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate has been explored as a precursor in the synthesis of more complex molecules, particularly in the development of central nervous system (CNS) drugs and anti-inflammatory agents. Its benzoate moiety is well-known for its role in medicinal chemistry due to its ability to enhance bioavailability and metabolic stability.
One of the most compelling aspects of 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate is its potential as a building block for further derivatization. Researchers have leveraged its reactive sites—such as the acetyl group for esterification or amidation reactions—to create novel analogs with enhanced biological activity. For instance, studies have demonstrated that derivatives of this compound exhibit promising effects in models of neurodegenerative diseases, suggesting its utility in developing next-generation therapeutics.
The synthesis of 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate typically involves multi-step organic reactions, including chlorination, acetylation, and esterification processes. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques not only enhance the efficiency of production but also allow for greater flexibility in modifying the compound's structure.
Recent advancements in computational chemistry have further accelerated the exploration of 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate's potential applications. Molecular modeling studies have predicted its binding affinity to various protein targets, providing insights into its mechanism of action. These predictions are crucial for guiding experimental efforts and optimizing lead compounds for clinical development.
In addition to its pharmaceutical applications, 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate has shown promise in materials science. Its aromatic structure and functional groups make it a suitable candidate for developing advanced polymers and coatings with improved thermal stability and mechanical properties. Researchers are investigating its incorporation into conductive polymers used in electronic devices, highlighting its versatility beyond traditional medicinal chemistry applications.
The safety profile of 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate is another critical consideration. While not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Studies on its toxicity and environmental impact are ongoing, with particular focus on its biodegradability and potential effects on aquatic ecosystems.
As research continues to uncover new applications for 2-Acetyl-4-Chlorophenyl 2-Methylbenzoate, collaborations between academia and industry are becoming increasingly vital. These partnerships facilitate the translation of laboratory findings into tangible innovations, driving progress in drug discovery and material science. The compound's unique properties position it as a cornerstone in modern chemical research, with far-reaching implications for human health and technological advancement.
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